molecular formula C18H29ClN4O7 B12324379 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt

Cat. No.: B12324379
M. Wt: 448.9 g/mol
InChI Key: OTJBEQWPRFQNFU-UHFFFAOYSA-N
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Description

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyridinium ring. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Deoxypyridinoline: A related compound with similar structural features but different functional groups.

    Lysylpyridinoline: Another similar compound with variations in the amino and carboxyl groups.

Uniqueness

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJBEQWPRFQNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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